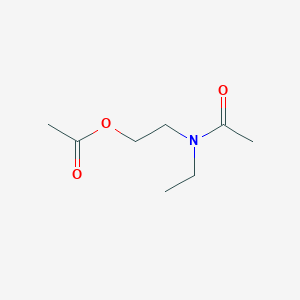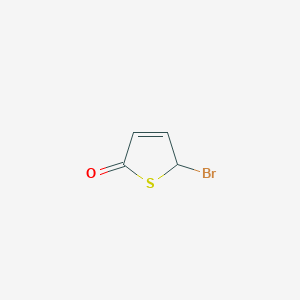
5-Bromo-2(5H)-thiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2(5H)-thiophenone is a chemical compound that belongs to the class of organic compounds known as thiophenones. It is a white to light yellow crystalline powder that is widely used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2(5H)-thiophenone is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols. It is also known to undergo oxidation reactions, which can lead to the formation of sulfones and sulfoxides.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Bromo-2(5H)-thiophenone. However, it is believed to have low toxicity and is not known to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Bromo-2(5H)-thiophenone is its versatility in organic synthesis. It can be used to synthesize a wide range of organic compounds, making it a valuable reagent in the laboratory. However, its limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Bromo-2(5H)-thiophenone. One area of interest is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential as a catalyst in organic reactions. Additionally, further studies are needed to understand its mechanism of action and potential applications in drug discovery and development.
Conclusion:
In conclusion, 5-Bromo-2(5H)-thiophenone is a valuable compound in scientific research due to its versatility in organic synthesis. While its mechanism of action and physiological effects are not well understood, it has low toxicity and is not known to have any significant effects on human health. Further research is needed to fully understand its potential applications and future directions in scientific research.
Métodos De Síntesis
The synthesis of 5-Bromo-2(5H)-thiophenone involves the reaction of 5-Bromo-2-thiophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
5-Bromo-2(5H)-thiophenone has a wide range of scientific research applications. It is primarily used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in analytical chemistry to detect the presence of certain functional groups in organic compounds.
Propiedades
Número CAS |
17019-33-9 |
|---|---|
Nombre del producto |
5-Bromo-2(5H)-thiophenone |
Fórmula molecular |
C4H3BrOS |
Peso molecular |
179.04 g/mol |
Nombre IUPAC |
2-bromo-2H-thiophen-5-one |
InChI |
InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-3H |
Clave InChI |
ITXASWFLRBVJME-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)SC1Br |
SMILES canónico |
C1=CC(=O)SC1Br |
Sinónimos |
5-Bromothiophen-2(5H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)

![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)

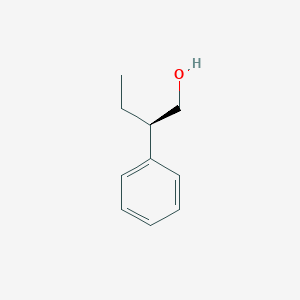

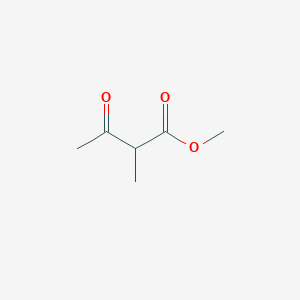
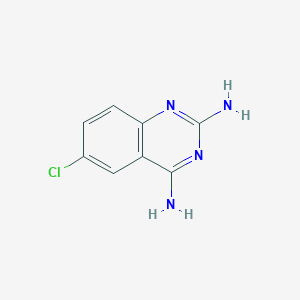
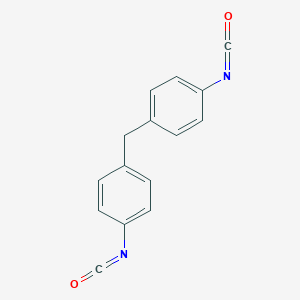
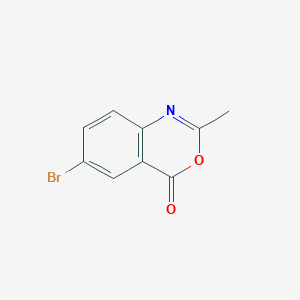
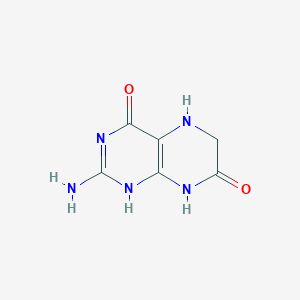
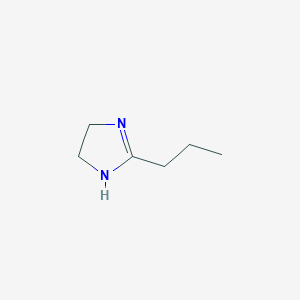
![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)
